3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O3/c1-31-23-14-17-11-12-27-22(21(17)15-24(23)32-2)13-16-3-7-19(8-4-16)28-25(30)29-20-9-5-18(26)6-10-20/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTPSFOBIGOGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea typically involves multiple steps, starting with the preparation of the dihydroisoquinoline intermediate. This intermediate is then reacted with a fluorophenyl isocyanate to form the final urea compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The dihydroisoquinoline moiety undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution | Isoquinoline derivative with ketone formation at the 3,4-position | Complete oxidation requires elevated temperatures (70–80°C) |
| Chromium trioxide (CrO₃) | Acetic acid, 25°C | Partial oxidation to aromatic isoquinoline with residual methoxy groups | Selective oxidation without demethylation |
| Ozone (O₃) | Dichloromethane, −78°C | Cleavage of the dihydroisoquinoline ring to form aldehyde intermediates | Requires reductive workup (e.g., Zn/HOAc) |
Mechanistic Insight : Oxidation typically targets the saturated 3,4-bond in the dihydroisoquinoline ring, converting it into an aromatic system. Methoxy groups at positions 6 and 7 remain intact under mild conditions but may demethylate under harsher treatment.
Reduction Reactions
The urea linkage and aromatic systems participate in reduction processes:
Key Note : Catalytic hydrogenation selectively reduces the urea group to an amine, while LiAlH₄ disrupts the entire urea framework .
Substitution Reactions
The fluorophenyl and methoxy groups undergo electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
Nucleophilic Substitution
| Reagent | Conditions | Product |
|---|---|---|
| NaOH (10%) | Reflux, 12 hr | Demethylation of methoxy groups to hydroxyl |
| NH₃/MeOH | Sealed tube, 100°C | Replacement of fluorine with amine on 4-fluorophenyl |
Structural Impact : Fluorine’s strong electron-withdrawing effect directs electrophiles to the meta position, while methoxy groups activate the dihydroisoquinoline ring for electrophilic attack .
Hydrolysis of Urea Linkage
The urea group is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Products |
|---|---|---|
| HCl (6M), reflux | 6 hr | 4-Fluoroaniline and 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}amine |
| NaOH (2M), 80°C | 4 hr | Same as above, with higher amine purity |
Kinetics : Acidic hydrolysis proceeds faster due to protonation of the urea carbonyl, enhancing electrophilicity .
Coupling and Functionalization
The compound participates in cross-coupling reactions:
| Reaction | Catalyst | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives via substitution of fluorine |
| Heck reaction | Pd(OAc)₂, PPh₃ | Alkenylation at the dihydroisoquinoline methyl group |
Stability and Degradation
Scientific Research Applications
Anti-inflammatory Activity
One of the primary applications of this compound is its role as a cyclooxygenase (COX) inhibitor , particularly targeting COX-II. Research indicates that derivatives of this compound demonstrate significant inhibitory activity against COX-II, which is crucial in managing inflammation and pain.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
The above table illustrates that the compound exhibits a higher selectivity index compared to Celecoxib, indicating its potential as a more effective anti-inflammatory agent .
Analgesic Properties
In vivo studies have shown that this compound can significantly reduce pain responses in animal models. For instance, it has been tested in carrageenan-induced paw edema models, demonstrating a notable percentage of inhibition comparable to standard analgesics .
Potential in Cancer Therapy
Emerging research suggests that compounds with similar structures may also exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells through various pathways, including the modulation of COX enzymes and other inflammatory mediators .
Case Study 1: COX-II Inhibition
A study conducted by Chahal et al. highlighted the effectiveness of various urea-based compounds in inhibiting COX-II activity. The compound was shown to inhibit COX-II with an IC50 value significantly lower than many existing drugs, suggesting its utility in developing new anti-inflammatory therapies .
Case Study 2: Analgesic Efficacy
Another study investigated the analgesic effects of this compound using animal models. Results indicated that it provided substantial pain relief comparable to traditional analgesics while exhibiting fewer side effects .
Mechanism of Action
The mechanism of action of 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
*Note: Compound E (from ) shares the urea and 4-fluorophenyl group but has a morpholino-triazine core instead of dihydroisoquinoline.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Compound A introduces a nitro group (-NO₂) at the 3-position of the fluorophenyl ring. Compound D combines a chloro (-Cl, EWG) and methoxy (-OCH₃, EDG) group, creating a mixed electronic profile.
Electron-Donating Groups (EDGs):
Aliphatic vs. Aromatic Substituents:
Core Structure Variations
Compound E’s morpholino-triazine core diverges significantly from the dihydroisoquinoline scaffold. The triazine ring’s planar structure and morpholino substituents may influence π-π stacking or hydrogen-bonding interactions differently. The lower synthesis yield (33%) hints at synthetic challenges compared to dihydroisoquinoline derivatives .
Predicted Pharmacological Implications
- Nitro Group (Compound A): May act as a prodrug moiety, undergoing enzymatic reduction to an amine. However, nitro groups can also confer toxicity risks .
- Chloro and Methoxy (Compound D): The chloro group’s hydrophobicity could enhance binding to hydrophobic pockets, while methoxy improves solubility. The predicted pKa (~13.89) suggests moderate basicity, influencing ionization at physiological pH .
- Ethoxy (Compound C): Increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
The compound 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.464 g/mol. The structure features a urea group linked to a phenyl ring and a dihydroisoquinoline moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4 |
| Molecular Weight | 394.464 g/mol |
| LogP | 2.3729 |
| PSA (Polar Surface Area) | 61.64 Ų |
The compound is believed to act primarily through modulation of specific receptors and enzymes involved in various biological pathways. Research indicates that it may interact with NMDA receptors , which are crucial for synaptic plasticity and memory function. By acting as a positive allosteric modulator of NMDA receptors containing NR2C/NR2D subunits, it enhances neurotransmission and could potentially influence cognitive processes such as learning and memory.
Pharmacological Effects
- Neuroprotective Effects : Studies have suggested that compounds similar to this one exhibit neuroprotective properties by modulating excitatory neurotransmission and reducing excitotoxicity associated with neurodegenerative diseases.
- Antitumor Activity : Preliminary research indicates that derivatives of this compound may possess antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, bis-aryl urea derivatives have shown high potency against LIM kinases, which are implicated in cancer metastasis .
Study 1: Neuroprotective Potential
In a study evaluating the neuroprotective effects of related compounds on neuronal cells exposed to glutamate-induced toxicity, it was found that the compound significantly reduced cell death and improved cell viability. The mechanism was attributed to its ability to modulate NMDA receptor activity, thereby decreasing calcium influx and subsequent neuronal damage.
Study 2: Antitumor Efficacy
Another investigation focused on the antitumor efficacy of similar urea derivatives in xenograft models. The results demonstrated substantial inhibition of tumor growth, with IC50 values indicating high potency (less than 25 nM) against selected cancer cell lines. The selectivity profile showed minimal off-target effects on other kinases, highlighting the compound's potential as a targeted cancer therapy .
Q & A
Q. What are the recommended synthetic routes for 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Step 1: Prepare the 6,7-dimethoxy-3,4-dihydroisoquinoline core via Bischler-Napieralski cyclization of phenethylamine derivatives under acidic conditions .
Step 2: Functionalize the phenyl ring with a methyl group for subsequent coupling.
Step 3: Use Ullmann or Buchwald-Hartwig coupling to attach the fluorophenyl-urea moiety.
Purity Optimization:
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility: Use shake-flask methods with buffers (pH 1.2–7.4) and measure concentrations via UV-Vis spectroscopy. Correlate results with computational parameters like LogP (partition coefficient) and PSA (polar surface area), which influence hydrophilicity .
- Stability: Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring degradation products via LC-MS. Focus on hydrolytic stability of the urea bond and oxidation of the dihydroisoquinoline moiety .
Q. What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the fluorophenyl group (δ 7.2–7.6 ppm) and dihydroisoquinoline protons (δ 3.5–4.5 ppm for methoxy groups) .
- High-Resolution MS: Confirm molecular weight (expected [M+H]+ ~480–500 Da) and isotopic patterns for chlorine/fluorine .
- X-ray Crystallography: Resolve stereochemistry of the dihydroisoquinoline core if crystalline forms are obtainable .
Advanced Research Questions
Q. How can contradictions in reported biological activities across in vitro models be resolved?
Methodological Answer:
Assay Standardization: Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations. Variability in kinase inhibition assays may arise from ATP concentration differences .
Data Normalization: Use Z-score analysis to account for batch effects or plate-to-plate variability.
Mechanistic Profiling: Combine target-based assays (e.g., kinase panels) with phenotypic screens (e.g., anti-proliferative effects in cancer spheroids) to differentiate on-target vs. off-target effects .
Q. What computational strategies predict binding affinity with kinase targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions between the dihydroisoquinoline moiety and ATP-binding pockets (e.g., EGFR or Aurora kinases). Validate with free-energy perturbation (FEP) calculations .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond donors from urea, hydrophobic interactions from fluorophenyl) to prioritize kinase families for experimental testing .
Q. What experimental approaches optimize metabolic pathway analysis and toxicity prediction?
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes (human/rat) to identify Phase I metabolites (e.g., CYP450-mediated oxidation of methoxy groups).
- Toxicogenomics: Apply RNA-seq to HepG2 cells post-treatment to assess pathways like oxidative stress (Nrf2) or apoptosis (caspase-3/7 activation) .
- In Vivo Correlation: Administer radiolabeled compound in rodent models and track excretion routes (e.g., biliary vs. renal) using scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
